Cas no 1822844-48-3 (2-(4-Bromo-2,3-difluorophenyl)ethanol)

2-(4-Bromo-2,3-difluorophenyl)ethanol is a fluorinated aromatic alcohol featuring both bromine and fluorine substituents on the phenyl ring, making it a versatile intermediate in organic synthesis. The presence of bromine enhances its reactivity in cross-coupling reactions, while the difluorophenyl group contributes to stability and potential bioactivity. The ethanol moiety allows for further functionalization, such as esterification or oxidation, expanding its utility in pharmaceutical and agrochemical applications. This compound is particularly valuable in the development of fluorinated analogs of biologically active molecules, where its structural features can influence metabolic stability and binding affinity. High purity and well-defined reactivity make it a reliable building block for advanced synthetic routes.
2-(4-Bromo-2,3-difluorophenyl)ethanol structure
1822844-48-3 structure
商品名:2-(4-Bromo-2,3-difluorophenyl)ethanol
CAS番号:1822844-48-3
MF:C8H7BrF2O
メガワット:237.041388750076
CID:5698856
PubChem ID:117345912

2-(4-Bromo-2,3-difluorophenyl)ethanol 化学的及び物理的性質

名前と識別子

    • EN300-1637157
    • 2-(4-BROMO-2,3-DIFLUOROPHENYL)ETHANOL
    • 2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
    • SCHEMBL18954062
    • 1822844-48-3
    • CID 117345912
    • Benzeneethanol, 4-bromo-2,3-difluoro-
    • 2-(4-Bromo-2,3-difluorophenyl)ethanol
    • インチ: 1S/C8H7BrF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2
    • InChIKey: GXHWZWSSLKWFOL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1F)F)CCO

計算された属性

  • せいみつぶんしりょう: 235.96483g/mol
  • どういたいしつりょう: 235.96483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.641±0.06 g/cm3(Predicted)
  • ふってん: 265.7±35.0 °C(Predicted)
  • 酸性度係数(pKa): 14.42±0.10(Predicted)

2-(4-Bromo-2,3-difluorophenyl)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1637157-1.0g
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
1g
$971.0 2023-06-04
Enamine
EN300-1637157-5.0g
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
5g
$2816.0 2023-06-04
Enamine
EN300-1637157-0.5g
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
0.5g
$933.0 2023-06-04
Enamine
EN300-1637157-1000mg
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
1000mg
$770.0 2023-09-22
Enamine
EN300-1637157-50mg
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
50mg
$647.0 2023-09-22
Enamine
EN300-1637157-100mg
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
100mg
$678.0 2023-09-22
Enamine
EN300-1637157-2.5g
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
2.5g
$1903.0 2023-06-04
Enamine
EN300-1637157-0.05g
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
0.05g
$816.0 2023-06-04
Enamine
EN300-1637157-500mg
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
500mg
$739.0 2023-09-22
Enamine
EN300-1637157-0.1g
2-(4-bromo-2,3-difluorophenyl)ethan-1-ol
1822844-48-3
0.1g
$855.0 2023-06-04

2-(4-Bromo-2,3-difluorophenyl)ethanol 関連文献

2-(4-Bromo-2,3-difluorophenyl)ethanolに関する追加情報

Introduction to 2-(4-Bromo-2,3-difluorophenyl)ethanol (CAS No. 1822844-48-3)

2-(4-Bromo-2,3-difluorophenyl)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 1822844-48-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by a phenyl ring substituted with bromine and fluorine atoms, combined with an ethanol side chain. The unique structural features of this molecule make it a valuable scaffold for the development of novel bioactive agents.

The bromo and difluorophenyl moieties in the molecular structure contribute to its distinct electronic properties, which can influence its interactions with biological targets. Such structural motifs are frequently explored in drug discovery due to their ability to enhance binding affinity and selectivity. The presence of the ethanol group introduces a polar hydroxyl moiety, which can participate in hydrogen bonding interactions, further modulating the compound's pharmacological profile.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their improved metabolic stability and bioavailability. The 2,3-difluorophenyl group in 2-(4-Bromo-2,3-difluorophenyl)ethanol is particularly noteworthy, as fluorine atoms can significantly alter the electronic distribution of the aromatic ring. This modification often leads to enhanced lipophilicity and reduced susceptibility to enzymatic degradation, making such compounds attractive for medicinal chemistry applications.

One of the most compelling aspects of 2-(4-Bromo-2,3-difluorophenyl)ethanol is its potential as a building block for more complex drug candidates. Researchers have leveraged similar structural scaffolds to develop inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The bromo substituent, in particular, is frequently utilized in medicinal chemistry due to its reactivity in cross-coupling reactions, which allows for further functionalization of the molecule.

Recent studies have highlighted the importance of fluorinated aromatic compounds in oncology drug development. The ability of these molecules to modulate kinase activity and interfere with signaling pathways has been well-documented. For instance, derivatives of the difluorophenyl motif have shown promise as inhibitors of tyrosine kinases, which are critical targets in cancer therapy. The compound 2-(4-Bromo-2,3-difluorophenyl)ethanol may serve as a precursor for such inhibitors, offering a starting point for structure-activity relationship (SAR) studies.

The ethanol side chain in 2-(4-Bromo-2,3-difluorophenyl)ethanol also presents opportunities for further chemical manipulation. Hydroxyl groups can be easily modified through esterification or etherification reactions, allowing chemists to fine-tune solubility and pharmacokinetic properties. This flexibility makes the compound a versatile intermediate in synthetic chemistry, particularly for exploring novel drug candidates with optimized pharmacological profiles.

In addition to its potential in oncology, 2-(4-Bromo-2,3-difluorophenyl)ethanol has shown promise in other therapeutic areas. For example, its structural features may be exploited to develop inhibitors of enzymes involved in inflammatory pathways. The combination of bromo, difluoro, and ethanol substituents creates a unique chemical entity that can interact with biological targets in ways that simpler molecules cannot.

The synthesis of 2-(4-Bromo-2,3-difluorophenyl)ethanol typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom and fluorination techniques to incorporate the difluoro group on the phenyl ring. The final step involves coupling the phenolic derivative with an ethanol moiety through nucleophilic substitution or other suitable methods.

Advances in synthetic methodologies have made it possible to produce complex molecules like 2-(4-Bromo-2,3-difluorophenyl)ethanol with high efficiency and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired aromatic core. These methods allow for precise control over regioselectivity and stereochemistry, ensuring that the final product meets the stringent requirements of pharmaceutical research.

The pharmacological evaluation of 2-(4-Bromo-2,3-difluorophenyl)ethanol has been limited by its current status as an intermediate compound. However, preliminary studies suggest that it may exhibit interesting biological activities due to its structural features. Further research is needed to fully elucidate its potential as a lead compound or as a component in more complex drug candidates.

In conclusion, 2-(4-Bromo-2,3-difluorophenyl)ethanol (CAS No. 1822844-48-3) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural composition offers opportunities for developing novel bioactive agents with applications across multiple therapeutic areas. As research continues to uncover new applications for fluorinated aromatic compounds, this molecule is poised to play an important role in future drug discovery efforts.

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